Propylparaben

Overview

Description

Mechanism of Action

Target of Action

Propylparaben, a derivative of p-hydroxybenzoic acid, is widely used in various industries as a preservative and antimicrobial compound . It primarily targets a broad spectrum of microorganisms . It is also known to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones, and can negatively affect the reproductive function of males .

Mode of Action

It is thought to disrupt membrane transport processes or inhibit the synthesis of dna, rna, and some key enzymes, such as atpases and phosphotransferases, in some bacterial species . This compound is considered more active against bacteria than methylparaben due to its greater solubility in the bacterial membrane, which may allow it to reach cytoplasmic targets in greater concentrations .

Biochemical Pathways

This compound can induce apoptosis and disrupt cell cycle pathways . It has been shown to reduce cell viability in a dose-dependent manner, induce cell cycle arrest at the sub-G1 phase by reducing the expression levels of cyclin D1, and enhance the activity of caspase-3 .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied. After oral administration, this compound exhibits peak concentrations in the blood between 30 min and 1 h post-dosing, with absorption nearly complete . Glucuronosyltransferases, found in liver microsomes, can transform this compound into this compound glucuronide, a major metabolite, which is water-soluble and thus excreted in urine .

Result of Action

The impact of this compound on humans, animals, and ecosystems is a matter of discussion within the scientific community. It is proven that this compound can act as an endocrine disruptor, and some reports suggest that they are carcinogenic compounds . This compound can reduce cell viability, induce apoptosis, and disrupt cell cycle pathways .

Action Environment

The presence of this compound in ecosystems is mainly related to wastewater discharges . It has been detected in several media at µg/L and ng/L scales . The introduction of these compounds in nature is related to the domestic and industrial effluent discharges . The effectiveness of this compound can decrease due to interfering substances like polysaccharides, proteins, and lipids .

Biochemical Analysis

Biochemical Properties

Propylparaben interacts with various enzymes and proteins. For instance, glucuronosyltransferases, found in liver microsomes, can transform this compound to this compound glucuronide, a major metabolite . This interaction is crucial for the detoxification and excretion of this compound.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. For instance, it has been observed to cause histopathological changes in kidney and liver tissues of male rats . These changes include tubular degeneration, edema, fibrous tissue formation, and congestion in the kidney tissue, and degeneration, edema, and congestion in the liver tissue .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is transformed into this compound glucuronide by the enzyme glucuronosyltransferase . This transformation is a crucial part of the detoxification process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, studies have shown that the solubility of this compound in acetonitrile + water cosolvent mixtures varies with temperature . This could potentially affect its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, a study on male rats showed that co-exposure to methylparaben and this compound at daily combination doses of 10 mg/kg bw, 100 mg/kg bw, and 500 mg/kg bw resulted in significant variations in biochemical and hematological markers .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is transformed into this compound glucuronide by the enzyme glucuronosyltransferase . This transformation is a crucial part of the detoxification process.

Transport and Distribution

It is known that it can be transformed into a water-soluble metabolite, this compound glucuronide, which can be excreted in urine .

Subcellular Localization

It is known that it can interact with various enzymes and proteins, such as glucuronosyltransferase, which could potentially affect its localization within cells .

Preparation Methods

Propylparaben is typically synthesized through the esterification of para-hydroxybenzoic acid with propanol. This reaction is catalyzed by an acid such as sulfuric acid, which facilitates the removal of water formed during the process . The reaction conditions involve heating the mixture to a specific temperature to ensure complete esterification. Industrial production methods often employ continuous processes to maximize yield and efficiency .

Chemical Reactions Analysis

Propylparaben undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving para-hydroxybenzoic acid and propanol in the presence of an acid catalyst.

Hydrolysis: This compound can be hydrolyzed back to para-hydroxybenzoic acid and propanol under acidic or basic conditions.

Oxidation: It can undergo oxidation reactions, although these are less common in typical applications.

Common reagents used in these reactions include sulfuric acid for esterification and sodium hydroxide for hydrolysis. The major products formed from these reactions are para-hydroxybenzoic acid and propanol .

Scientific Research Applications

Propylparaben has a wide range of scientific research applications:

Comparison with Similar Compounds

Propylparaben is part of the paraben family, which includes methylparaben, ethylparaben, butylparaben, and heptylparaben . Compared to its counterparts, this compound has a longer alkyl chain, which enhances its antimicrobial activity and solubility in lipid membranes . This makes it more effective against a broader spectrum of microorganisms. its use is often combined with other parabens to achieve synergistic effects and provide comprehensive preservation .

Similar Compounds

Methylparaben: Known for its use in cosmetics and pharmaceuticals, it has a shorter alkyl chain and is less lipophilic than this compound.

Ethylparaben: Similar to methylparaben but with a slightly longer alkyl chain, providing moderate antimicrobial activity.

Butylparaben: Has a longer alkyl chain than this compound, offering higher lipophilicity and stronger antimicrobial properties.

Heptylparaben: The longest alkyl chain among common parabens, providing the highest lipophilicity and antimicrobial activity.

This compound’s unique balance of antimicrobial efficacy and solubility makes it a versatile and widely used preservative in various industries.

Biological Activity

Propylparaben (PP), a widely used preservative in cosmetics and pharmaceuticals, has garnered attention due to its potential biological activities, particularly regarding its estrogenic effects and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a paraben compound used primarily for its antimicrobial properties. It is often included in formulations to prevent microbial growth, thus extending product shelf life. However, concerns have been raised regarding its safety and potential endocrine-disrupting effects.

Estrogenic Activity

Research indicates that this compound may exhibit estrogenic activity, which is a significant area of concern given its widespread use in products applied to the skin. A study assessing the effects of this compound on juvenile rats found no evidence of estrogenic activity at doses up to 1,000 mg/kg/day. The study concluded that this compound was well tolerated and did not adversely affect reproductive development or function, establishing a No-Observed-Adverse-Effect-Level (NOAEL) at this dosage .

Table 1: Summary of Studies on Estrogenic Activity of this compound

Antimicrobial Properties

This compound has been shown to possess antimicrobial properties, making it effective as a preservative. A study demonstrated that this compound could induce potassium efflux in Escherichia coli, leading to membrane destabilization and bacterial cell death. This effect was linked to the expression of porins in the bacterial outer membrane .

Table 2: Antimicrobial Activity of this compound

| Organism | Concentration Tested | Effect Observed |

|---|---|---|

| E. coli | Varies | Induced potassium efflux; membrane destabilization |

| Staphylococcus aureus | Varies | Inhibition of growth at certain concentrations |

Metabolism and Toxicity

The metabolism of this compound has been studied extensively. Upon application, this compound is predominantly metabolized into p-hydroxybenzoic acid (pHBA), which is non-estrogenic. Research indicates that around 95% of systemic exposure after high-dose administration is attributed to this metabolite .

Table 3: Metabolites of this compound

| Metabolite | Percentage Contribution to Total Exposure |

|---|---|

| p-Hydroxybenzoic acid | ~95% |

| This compound sulfate | Minor amounts detected |

| Unidentified metabolites | Small percentages |

Case Studies

Several case studies have highlighted the implications of this compound in pediatric formulations and its potential risks. For instance, concerns have been raised regarding the use of parabens in products for neonates due to their immature metabolic systems, which may lead to toxicity .

Properties

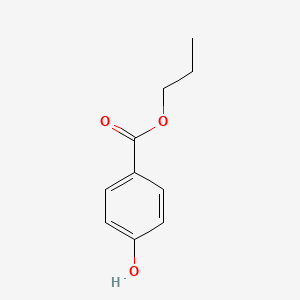

IUPAC Name |

propyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSKZZBTMNZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35285-69-9 (mono-hydrochloride salt) | |

| Record name | Propylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022527 | |

| Record name | Propylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyl-4-hydroxybenzoate appears as colorless crystals or white powder or chunky white solid. Melting point 95-98 °C. Odorless or faint aromatic odor. Low toxicity, Tasteless (numbs the tongue). pH: 6.5-7.0 (slightly acidic) in solution., Colorless or white solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

271 °F at 1 mmHg (NTP, 1992), 294.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 54 °F (NTP, 1992), In water, 5.00X10+2 mg/L at 25 °C, Soluble in 2000 parts water; slightly soluble in boiling water, In water, 463 mg/L at 20 °C, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page., 0.5 mg/mL at 25 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.28 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.287 g/cu cm at 20 °C, Density: 1.0630 g/cu cm at 102 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000555 [mmHg] | |

| Record name | Propylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...The mechanism of propyl paraben may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation... | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Prisms from ether | |

CAS No. |

94-13-3 | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROPYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8IX2SC1OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 to 208 °F (NTP, 1992), 96.1 °C, 96 - 97 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Propylparaben, an ester of p-hydroxybenzoic acid (PHBA), primarily functions as an antimicrobial preservative. While its exact mechanism of action is not fully understood, it is believed to disrupt microbial cell membrane function, leading to cell death. []

A: this compound's interaction with microbial cell membranes disrupts their integrity and essential functions, ultimately leading to cell death. This inhibits microbial growth and spoilage, making it an effective preservative. []

A: While this compound's primary action is antimicrobial, research suggests it can bind to estrogen receptors, albeit with significantly lower affinity compared to natural estradiol. [] Studies have shown it can impact vitellogenesis and sex ratios in zebrafish, suggesting endocrine-disrupting potential. [, ] Furthermore, it has been shown to stimulate proliferation and estradiol secretion in MCF-7 breast cancer cells. []

A: this compound has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. []

A: Yes, this compound exhibits characteristic absorption peaks in the terahertz (THz) range. Studies utilizing THz time-domain spectroscopy have identified notable peaks at 1.37 and 1.61 THz. []

A: Studies show that this compound exhibits significant sorption to certain materials, impacting its effectiveness as a preservative. For instance, Tygon® and Clearflo® tubings exhibit high sorption of this compound, while Teflon®, Zelite®, and Vitube® show minimal sorption. []

ANone: The provided research papers do not discuss catalytic properties or applications of this compound.

ANone: The provided research papers do not extensively cover the use of computational chemistry or modeling for this compound.

A: Research suggests that the alkyl chain length of parabens, including this compound, correlates with their estrogenic activity. Generally, longer alkyl chains are associated with increased estrogenic potential. [] This highlights the impact of structural modifications on the compound's biological activity.

A: While the provided research doesn't delve into specific formulation strategies for this compound, it's widely used in combination with other parabens or preservatives to enhance its efficacy. Additionally, techniques like encapsulation or the use of cyclodextrin complexes could potentially be employed to improve its stability, solubility, or bioavailability. [, ]

A: Research indicates that this compound, when applied topically, can penetrate the stratum corneum but undergoes significant metabolism within the skin. It's primarily hydrolyzed by carboxylesterases to PHBA, with only a small percentage reaching systemic circulation. []

A: Studies suggest that this compound doesn't accumulate in the body. It's rapidly metabolized and excreted, and serum concentrations remain low even after intravenous administration. []

A: Various in vitro models, including bacterial culture assays and cell line studies, are utilized to evaluate this compound's antimicrobial activity. Additionally, animal models like zebrafish and rodents are used to assess potential endocrine-disrupting effects. [, , , ]

ANone: The provided research papers primarily focus on this compound's use as a preservative and do not specifically address resistance mechanisms or cross-resistance.

A: While this compound is rapidly metabolized and excreted, research suggests potential long-term effects, particularly regarding endocrine disruption. Studies have shown it can influence mammary gland development in mice, raising concerns about its potential impact on breast cancer risk. []

A: Research suggests caution when using products containing this compound on damaged skin. While generally considered non-irritating and non-sensitizing to healthy skin, it can cause sensitization in individuals with damaged or broken skin. []

ANone: The provided research papers do not discuss drug delivery and targeting strategies for this compound.

ANone: The provided research papers do not discuss specific biomarkers or diagnostic applications related to this compound.

A: High-Performance Liquid Chromatography (HPLC) is widely used to quantify this compound in various matrices, including pharmaceutical formulations and cosmetics. Additionally, techniques like Thin Layer Chromatography (TLC) and Terahertz Time-Domain Spectroscopy (THz-TDS) are also employed. [, , , , ]

A: While research on this compound's environmental fate is ongoing, its widespread use raises concerns about its potential for bioaccumulation and endocrine-disrupting effects in aquatic organisms. [] Studies are needed to fully understand its degradation pathways and long-term ecological impacts.

A: this compound's solubility in water is relatively low, which can impact its bioavailability and efficacy in certain formulations. Research has explored its interaction with beta-cyclodextrin to form inclusion complexes, which can enhance its solubility and potentially improve its performance. []

A: Analytical method validation for this compound, as with other pharmaceuticals, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, , ]

ANone: The provided research papers primarily focus on analytical techniques and do not delve into specific quality control and assurance measures for this compound.

ANone: The provided research papers do not discuss this compound's immunogenicity or its potential to elicit immunological responses.

ANone: The provided research papers do not specifically address this compound's interactions with drug transporters.

ANone: The provided research papers primarily focus on this compound's preservative action and do not discuss its interactions with drug-metabolizing enzymes.

ANone: The provided research papers do not extensively cover this compound's biocompatibility and biodegradability.

ANone: The provided research papers do not provide information on recycling and waste management strategies specific to this compound.

A: The provided research papers highlight the utilization of various analytical techniques and experimental models, demonstrating the available research infrastructure and resources for studying this compound. These include techniques like HPLC, TLC, THz-TDS, and in vivo models like zebrafish. [, , , , , ]

ANone: The provided research papers primarily focus on current findings and do not provide a comprehensive historical context or highlight specific milestones in this compound research.

A: The research on this compound spans multiple disciplines, including analytical chemistry, toxicology, environmental science, and endocrinology, highlighting the importance of cross-disciplinary collaboration to fully understand its properties, applications, and potential risks. [, , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.